N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
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Overview
Description
Benzothiazoles are heterocyclic compounds with a wide range of biological activities . The 6-methoxy-1,3-benzothiazol-2-yl group is a derivative of benzothiazole, where a methoxy group is attached at the 6th position . Phenoxybenzamide is a type of benzamide in which the amide nitrogen is attached to a phenyl ring via an oxygen atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the InChI code provided in the search results can be used to generate a 3D structure .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For instance, the presence of the benzothiazole ring and the phenoxybenzamide group may influence the compound’s solubility, melting point, and other properties .Scientific Research Applications
Pharmacological Applications
A series of benzothiazole derivatives, including N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide analogues, were synthesized and evaluated for their anticonvulsant and neuroprotective effects. These compounds showed considerable anticonvulsant activity in tests, and some even demonstrated neuroprotective effects by lowering levels of certain biomarkers, suggesting their potential as anticonvulsants with neuroprotective properties (Hassan, Khan, & Amir, 2012).
Optical and Thermal Properties
Research on N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide (a close analogue) highlighted its potential in optics and thermal applications. Studies revealed its crystal growth, structure, and optical band gap, indicating applications in material science. The compound also demonstrated stability up to 160°C, and its antibacterial and antifungal activities were noted (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).
Antimicrobial and Anticancer Properties
Several studies have investigated the antimicrobial and anticancer activities of benzothiazole derivatives. These compounds have been evaluated against various bacteria and fungi, demonstrating significant inhibitory activities. Their potential in treating specific cancer cell lines, including lung and breast cancer, has also been explored, showing promising results (Kaya et al., 2017).
Photodynamic Therapy Applications
Benzothiazole derivatives, including those related to this compound, have been studied for their potential in photodynamic therapy (PDT). These compounds exhibit properties such as high singlet oxygen quantum yield, making them suitable candidates for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Liquid Crystal Research
The development of liquid crystals based on benzothiazole derivatives, including methoxy-substituted analogues, has been a topic of interest. These compounds have shown enantiotropic nematic phase behavior and potential for applications in display technologies and other areas where liquid crystals are utilized (Ha et al., 2010).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its structure and biological activity. While specific safety data for “N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” is not available, handling guidelines for similar compounds can be found in their respective Material Safety Data Sheets (MSDS) .
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-25-15-11-12-17-19(13-15)27-21(22-17)23-20(24)16-9-5-6-10-18(16)26-14-7-3-2-4-8-14/h2-13H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBCKMJYRJOSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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